Nordracorubin
Description
Nordracorubin (C₃₁H₂₂O₅; molecular weight: 474.52 g/mol) is a red, solid secondary metabolite isolated from Daemonorops draco Blume, commonly known as dragon’s blood resin . It exhibits a melting point of 255–260°C and a specific optical rotation of [α]D²⁰ = −77.5° (c = 0.024, MeOH) . Structurally, it belongs to the flavonoid class, characterized by a complex polycyclic aromatic framework with hydroxyl and methoxy substituents .
This compound has demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and wound-healing properties . Notably, computational studies highlight its potent inhibition of APOBEC3B (A3B), an enzyme implicated in cancer mutagenesis, and PIM1 kinase, a proto-oncogene involved in cell survival . Its anticancer activity is attributed to mechanisms such as ROS-mediated apoptosis, ER stress modulation, and competitive ATP-binding site inhibition .
Properties
CAS No. |
35290-22-3 |
|---|---|
Molecular Formula |
C31H22O5 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
9-methoxy-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C31H22O5/c1-33-25-17-28-30(31-21(25)12-13-23(36-31)18-8-4-2-5-9-18)22-16-24(19-10-6-3-7-11-19)34-26-14-20(32)15-27(35-28)29(22)26/h2-11,14-17,23H,12-13H2,1H3 |
InChI Key |
ZKOTWKIEVACBFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCC(OC2=C3C(=C1)OC4=CC(=O)C=C5C4=C3C=C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nordracorubin involves several steps, starting from simpler organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of oxidation and cyclization reactions to form the quinone methide structure . The reaction conditions typically require the presence of strong oxidizing agents and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction from natural sources, particularly the resin of Dragon’s Blood trees. The resin is collected, purified, and then subjected to various chemical processes to isolate this compound . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Nordracorubin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced quinone methides.
Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups, often using catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as reduced quinone methides and substituted this compound compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Nordracorubin is classified as a flavonoid oligomer with the chemical formula . Its structure allows it to participate in various chemical reactions, making it a valuable model compound for studying quinone methide chemistry. The mechanism of action involves its interaction with specific molecular targets, leading to enzyme inhibition and disruption of cellular processes, which underlies its therapeutic effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activities. A study demonstrated that compounds derived from Daemonorops draco, including this compound, induced apoptosis in acute myeloid leukemia cell lines (U937 and THP-1). The treatment led to increased levels of reactive oxygen species and upregulation of apoptosis-related proteins such as cleaved caspase-3 .
Table 1: Anticancer Activity of this compound
| Cell Line | Treatment Type | Key Findings |
|---|---|---|
| U937 | In vitro | Induced apoptosis; increased ROS levels |
| THP-1 | In vitro | Upregulated cleaved caspase-3; reduced viability |
Antibacterial Effects
This compound has been noted for its antibacterial properties, making it a candidate for developing new antibiotics. Its efficacy against various bacterial strains has been documented, although further studies are needed to establish clinical relevance.
Traditional Medicine
Traditionally, this compound has been used for its hemostatic properties and to improve blood circulation. Its applications in folk medicine highlight its potential as a natural therapeutic agent .
Industrial Applications
Due to its vibrant red color, this compound is utilized in the production of natural dyes and pigments. This application extends to industries focused on sustainable and eco-friendly products.
Case Studies
Case Study 1: Anticancer Research
A comprehensive study investigated the effects of dragon's blood resin on acute myeloid leukemia. The results indicated that this compound plays a crucial role in mediating apoptosis through the miR-216b pathway, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antibacterial Efficacy
In a laboratory setting, this compound was tested against common bacterial pathogens. The results showed significant inhibition of growth, suggesting its potential use in developing new antibacterial therapies.
Mechanism of Action
The mechanism of action of nordracorubin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects . For example, this compound has been shown to bind to the APOBEC3B enzyme, inhibiting its activity and potentially reducing cancer cell proliferation .
Comparison with Similar Compounds
Nordracorubin’s structural and functional analogs can be categorized into natural derivatives (e.g., nordracorhodin, dracorubin) and synthetic/computationally identified analogs (e.g., NSC641233, Raloxifene). Below is a detailed comparative analysis:
Structural Analogs
Key Structural Differences :
- This compound’s larger molecular framework (C₃₁ vs. C₁₆ in nordracorhodin) allows for stronger π-π stacking and hydrogen bonding with targets like A3B .
- Unlike dracorubin, this compound lacks a methyl group at position C-7, which may influence its binding specificity .
Functional Analogs
Key Functional Insights :
- This compound vs. NSC641233: Both inhibit A3B, but this compound’s natural origin may reduce off-target effects compared to synthetic NSC641233 .
- This compound vs. Raloxifene: While both bind A3B, this compound’s zinc coordination offers unique stabilization of the enzyme-ligand complex .
- Therapeutic Limitations: this compound’s platelet aggregation-enhancing activity and reported drug resistance contrast with 5-Fluorocytosine arabinoside’s sensitivity , necessitating structural optimization.
Biological Activity
Nordracorubin is a bioactive compound derived from Daemonorops draco, commonly known as dragon's blood, a resin obtained from several species of the Daemonorops genus. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment. This article will explore the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Composition and Sources
This compound is one of the key constituents of dragon's blood resin, which has been used traditionally in various cultures for its medicinal properties. The resin is noted for its rich composition, including flavonoids, phenolic compounds, and other phytochemicals that contribute to its therapeutic effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML) cells. For example, a study demonstrated that treatment with dragon's blood resin, which contains this compound, led to apoptosis in U937 and THP-1 AML cell lines. This was evidenced by increased levels of reactive oxygen species (ROS) and upregulation of apoptosis-related proteins such as cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP) .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by modulating mitochondrial membrane potential and activating caspase pathways .
- ROS Generation : The compound increases ROS levels within cells, which can lead to oxidative stress and subsequent cell death .
- Gene Regulation : It has been suggested that this compound influences the expression of miR-216b, a microRNA involved in regulating apoptosis through targeting oncogenes like c-Jun .
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on AML Cells : In a controlled experiment, AML cell lines treated with varying concentrations of dragon's blood exhibited a dose-dependent decrease in cell viability. At concentrations of 25 µg/ml and 50 µg/ml, cell survival rates dropped significantly, demonstrating the compound's potent cytotoxicity .
- Binding Affinity Studies : Computational docking studies indicated that this compound shows strong binding affinity to specific cancer-related proteins such as PIM1 kinase. This suggests its potential as a targeted therapeutic agent in cancer treatment .
- In Silico Predictions : PASS (Prediction of Activity Spectra for Substances) analysis predicted various biological activities for this compound, further supporting its potential use in drug development against cancer .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
